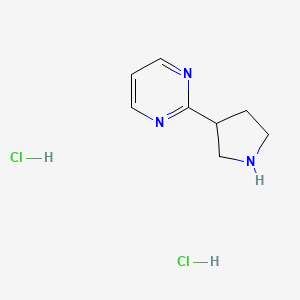

2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride

Description

2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride is a heterocyclic organic compound featuring a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) substituted at the 2-position with a pyrrolidine moiety (a five-membered saturated amine ring). The dihydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications.

Key Properties (Inferred):

- Molecular Formula: Likely C₈H₁₂N₃·2HCl (base: C₈H₁₂N₃; dihydrochloride adds 2 HCl).

- Molecular Weight: ~222.1 g/mol (calculated from the base formula C₈H₁₂N₃ + 2 HCl).

- Structural Features: The pyrimidine ring provides hydrogen-bonding sites, while the pyrrolidine group contributes conformational flexibility and basicity.

Properties

IUPAC Name |

2-pyrrolidin-3-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2ClH/c1-3-10-8(11-4-1)7-2-5-9-6-7;;/h1,3-4,7,9H,2,5-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGRMKHSHNASAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126164-00-7 | |

| Record name | 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of preformed pyrrolidine rings . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities while maintaining high purity and yield .

Chemical Reactions Analysis

2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted pyrimidine derivatives .

Scientific Research Applications

2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects and its ability to interact with specific molecular targets. The compound’s unique structure allows it to be used in the development of new drugs and treatments for various diseases . Additionally, it has applications in the industrial sector, where it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways within the body . The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity and exerting its effects. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride with structurally related compounds:

Functional and Pharmacological Differences

- Ring Size and Flexibility: Pyrrolidine (5-membered) vs. Piperazine analogs (e.g., 2-(piperazin-1-yl)pyrimidine dihydrochloride) introduce additional hydrogen-bonding sites, enhancing interactions with polar targets like serotonin receptors .

Aromatic Core :

- Piperazine-containing compounds are often employed in antipsychotic and antidepressant drug development due to their affinity for neurotransmitter receptors .

Research and Industrial Relevance

- Drug Discovery : These compounds serve as versatile building blocks for designing kinase inhibitors (e.g., JAK2, EGFR) and G protein-coupled receptor (GPCR) modulators .

Biological Activity

2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine moiety. This unique structure contributes to its diverse biological activities. The presence of the pyrrolidine ring is known to influence binding interactions with various biological targets, which is crucial in drug design and development.

Biological Activity Overview

Research indicates that 2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride exhibits significant biological activity, particularly:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic functions.

- Anticancer Activity : The compound has been evaluated for its anticancer properties, demonstrating the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating its potency against various cancer cell lines.

The biological activity of 2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as a ligand for specific enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain tyrosine kinases, which are critical in cancer signaling pathways.

- Cell Cycle Regulation : Research indicates that treatment with this compound can lead to cell cycle arrest in cancer cells, effectively halting their proliferation.

- Induction of Apoptosis : Evidence suggests that 2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride promotes apoptosis through the activation of pro-apoptotic proteins (e.g., caspase-3) while downregulating anti-apoptotic factors (e.g., Bcl-2) .

Case Studies

Several studies have explored the biological activity of 2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride:

- Antimicrobial Evaluation : In vitro tests demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 200 µg/mL to 800 µg/mL depending on the strain and conditions .

- Anticancer Studies : A study reported that the compound exhibited an IC50 value of approximately 50 µM against HepG2 liver cancer cells, indicating substantial cytotoxicity. Mechanistic studies revealed that it induced apoptosis by upregulating pro-apoptotic markers .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of related compounds for comparison:

| Compound Name | Biological Activity | IC50 Value (µM) | Targeted Pathway |

|---|---|---|---|

| 2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride | Antimicrobial, Anticancer | ~50 | Tyrosine Kinase Inhibition |

| Pyrido[2,3-d]pyrimidine derivatives | Anticancer | 13 | EGFR Kinase Inhibition |

| Pyrazolo[3,4-d]pyrimidine derivatives | Anti-inflammatory | 0.04 | COX-2 Inhibition |

Q & A

Q. What are the recommended methods for synthesizing 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride, and how can reaction conditions be optimized?

Answer: Synthesis typically involves coupling pyrrolidine derivatives with pyrimidine precursors. For example:

- Step 1: React 3-aminopyrrolidine with a halogenated pyrimidine (e.g., 2-chloropyrimidine) under basic conditions (e.g., KCO in DMF) .

- Step 2: Purify the intermediate via column chromatography (silica gel, eluent: MeOH/CHCl) .

- Step 3: Convert the free base to the dihydrochloride salt using HCl in anhydrous ether .

Optimization Tips:

Q. How can researchers confirm the identity and purity of 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride?

Answer: Use orthogonal analytical techniques:

- NMR: Confirm structural integrity via H/C NMR (e.g., pyrrolidine protons at δ 2.5–3.5 ppm; pyrimidine protons at δ 8.0–8.5 ppm) .

- Mass Spectrometry: ESI-MS should show [M+H] at m/z 196.1 (free base) and [M+2HCl] at m/z 268.5 .

- HPLC: Purity >98% can be achieved using a C18 column (mobile phase: 0.1% TFA in HO/MeCN) with UV detection at 254 nm .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating the biological activity of 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride in kinase inhibition studies?

Answer:

- In vitro Kinase Assays: Use recombinant kinases (e.g., AMPK, JAK3) with ATP-competitive assays. Measure IC values via fluorescence polarization (FP) or TR-FRET .

- Cell-Based Studies: Test cytotoxicity and target engagement in cancer cell lines (e.g., HepG2) using Western blotting for downstream markers (e.g., p-AMPK, mTOR) .

- Control Experiments: Compare with known inhibitors (e.g., Dorsomorphin) to validate specificity .

Key Consideration: Address off-target effects by profiling against kinase panels (e.g., Eurofins KinaseProfiler) .

Q. How should researchers resolve contradictions in reported biological data for pyrrolidine-pyrimidine derivatives?

Answer: Contradictions (e.g., AMPK inhibition vs. autophagy induction ) require:

Dose-Response Validation: Confirm activity across multiple concentrations (e.g., 1–100 µM).

Orthogonal Assays: Use siRNA knockdown or CRISPR-edited cell lines to isolate target effects .

Metabolic Profiling: Assess off-target pathways via metabolomics (e.g., LC-MS-based analysis of ATP/ADP ratios) .

Q. What are the critical parameters for designing in vivo studies with 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.